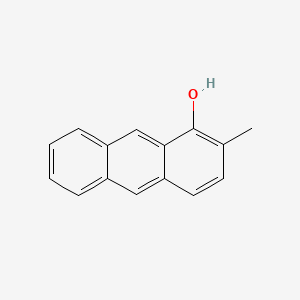
N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)acetamide is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)acetamide typically involves the reaction of 3,3-dimethyl-2-oxoindoline with acetic anhydride in the presence of a nitrating agent such as nitric acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective nitration at the 6-position of the indoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3,3-Dimethyl-6-amino-2-oxoindolin-5-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,3-Dimethyl-2-oxoindoline-5-carboxylic acid and acetamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Mechanism of Action
The mechanism of action of N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(3,3-Dimethyl-2-oxoindolin-5-yl)acetamide: Lacks the nitro group, which may result in different biological activities.
N-(3,3-Dimethyl-6-amino-2-oxoindolin-5-yl)acetamide: The amino group may confer different reactivity and biological properties.
N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)propionamide: The propionamide group may affect the compound’s solubility and reactivity.
Uniqueness
N-(3,3-Dimethyl-6-nitro-2-oxoindolin-5-yl)acetamide is unique due to the presence of both the nitro and acetamide groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in various fields .
Properties
CAS No. |
100510-96-1 |
|---|---|
Molecular Formula |
C12H13N3O4 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
N-(3,3-dimethyl-6-nitro-2-oxo-1H-indol-5-yl)acetamide |
InChI |
InChI=1S/C12H13N3O4/c1-6(16)13-9-4-7-8(5-10(9)15(18)19)14-11(17)12(7,2)3/h4-5H,1-3H3,(H,13,16)(H,14,17) |
InChI Key |
VHPGAJRXOFFZNL-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C2C(=C1)C(C(=O)N2)(C)C)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)C(C(=O)N2)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetic acid, [(4-nitrophenyl)sulfinyl]-, 1,1-dimethylethyl ester](/img/structure/B3044783.png)

![5-methyl-4-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylsulfanylmethyl]-1H-imidazole](/img/structure/B3044785.png)

![3-Ethylidene-1,5-dimethyl-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B3044787.png)




![Benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]-](/img/structure/B3044794.png)


